molecular formula C14H9NO2S B14639396 1-(Phenylsulfanyl)-1H-indole-2,3-dione CAS No. 53888-02-1

1-(Phenylsulfanyl)-1H-indole-2,3-dione

Cat. No.: B14639396
CAS No.: 53888-02-1
M. Wt: 255.29 g/mol
InChI Key: AOSJSCNKHOWBAE-UHFFFAOYSA-N
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Description

1-(Phenylsulfanyl)-1H-indole-2,3-dione is a compound belonging to the indole family, characterized by the presence of a phenylsulfanyl group attached to the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

One common method involves the reaction of indole-2,3-dione with phenylsulfanyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Phenylsulfanyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and substituted indoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Phenylsulfanyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to modulate cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

1-(Phenylsulfanyl)-1H-indole-2,3-dione can be compared with other indole derivatives such as:

    1-(Phenylsulfonyl)-1H-indole-2,3-dione: This compound has a sulfonyl group instead of a sulfanyl group, which may result in different chemical reactivity and biological activity.

    1-(Phenylthio)-1H-indole-2,3-dione:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential for diverse applications.

Properties

CAS No.

53888-02-1

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

1-phenylsulfanylindole-2,3-dione

InChI

InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)15(14(13)17)18-10-6-2-1-3-7-10/h1-9H

InChI Key

AOSJSCNKHOWBAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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